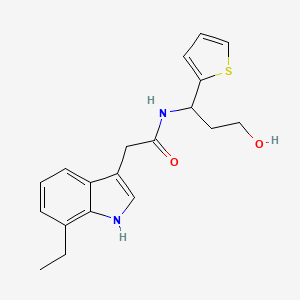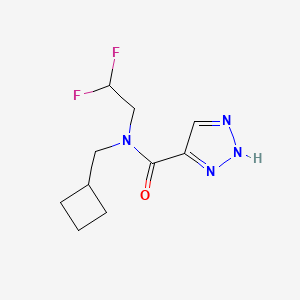![molecular formula C20H30N2O3 B7054522 N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7054522.png)
N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide typically involves multiple steps:
Formation of the Cyclohexyl(methyl)amino Intermediate: This step involves the reaction of cyclohexylamine with formaldehyde and methylamine under controlled conditions to form the cyclohexyl(methyl)amino intermediate.
Aminomethylation of Benzyl Alcohol: The intermediate is then reacted with benzyl alcohol in the presence of a catalyst to form the aminomethylated benzyl alcohol derivative.
Cyclization to Form the Dioxane Ring: The aminomethylated benzyl alcohol derivative undergoes cyclization with ethylene glycol under acidic conditions to form the 1,4-dioxane ring.
Formation of the Carboxamide Group: Finally, the dioxane derivative is reacted with a carboxylic acid derivative, such as acyl chloride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxylate
- N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-thioamide
Uniqueness
Compared to similar compounds, N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dioxane ring, in particular, provides stability and a unique spatial arrangement that can enhance its interaction with biological targets.
Properties
IUPAC Name |
N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-22(18-9-3-2-4-10-18)14-17-8-6-5-7-16(17)13-21-20(23)19-15-24-11-12-25-19/h5-8,18-19H,2-4,9-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUKVLLOPJMIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1CNC(=O)C2COCCO2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3,4-thiadiazol-2-yl)-1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidine-4-carboxamide](/img/structure/B7054444.png)
![(4-Bromo-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7054456.png)
![3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B7054457.png)

![2-Methyl-4-[[2-(oxolan-2-yl)pyrrolidin-1-yl]methyl]quinoline](/img/structure/B7054465.png)
![N-[1-(4-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054482.png)
![4,7-Dimethyl-1-[(6-oxo-4-propan-2-ylpyrimidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7054486.png)
![3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one](/img/structure/B7054501.png)
![3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one](/img/structure/B7054515.png)

![3-methyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054535.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054541.png)
![N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054547.png)

